molecular formula C10H7BrN2O3 B12435367 1-(5-Bromo-7-nitroindol-1-yl)ethanone

1-(5-Bromo-7-nitroindol-1-yl)ethanone

Cat. No.: B12435367
M. Wt: 283.08 g/mol
InChI Key: IRQVGQWHKJJYLP-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-nitroindol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indole ring, with an ethanone group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-(5-Bromo-7-nitroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of 7-nitroindole followed by acylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and the use of catalysts .

Chemical Reactions Analysis

1-(5-Bromo-7-nitroindol-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromo-7-nitroindol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-nitroindol-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and ethanone group also contribute to its reactivity and ability to form covalent bonds with biological molecules .

Comparison with Similar Compounds

1-(5-Bromo-7-nitroindol-1-yl)ethanone can be compared with other indole derivatives such as:

    1-(5-Bromo-1H-indol-2-yl)ethanone: Similar structure but lacks the nitro group, leading to different reactivity and biological activity.

    5-Bromo-1-indanone: Contains a bromine atom but differs in the core structure, leading to different chemical properties and applications.

    1-(5-Bromo-1H-indol-3-yl)ethanone:

Properties

IUPAC Name

1-(5-bromo-7-nitroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVGQWHKJJYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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